5-(1-Chloroethyl)-1,2,4-oxadiazole
Overview
Description
Oxadiazoles are an important class of heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves reactions with alkyl halides . For example, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine can lead to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of related compounds can be built using molecular simulation technology . The process of interaction between the reagent and the mineral surface can be simulated, and the interaction energy can be calculated by density functional theory (DFT) .Chemical Reactions Analysis
The important chemistry of alkyl halides includes nucleophilic displacement and elimination reactions . The reactivity of alkyl halides can be influenced by factors such as temperature and the presence of a strong base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the general formula for a cycloalkane composed of n carbons is CnH2n .Scientific Research Applications
- Application : This compound acts as a reagent in the selective N-dealkylation of tertiary amines. It is also used as a reactant in the preparation of alkyl 1-chloroethyl carbonates .
- Results : The outcomes would also depend on the specific experiment, but could include successful N-dealkylation of tertiary amines or preparation of alkyl 1-chloroethyl carbonates .
- Application : This tetrazole derivative offers a unique blend of reactivity and stability, making it a valuable asset for a wide range of chemical applications .
- Results : The outcomes would also depend on the specific experiment, but could include successful synthesis or modification of other compounds .
1-Chloroethyl Chloroformate
5-(1-Chloroethyl)-1-phenyl-1h-1,2,3,4-tetrazole
- Application : Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Results : The outcomes would also depend on the specific experiment, but could include successful formation of protecting groups and N-dealkylation .
- Application : Bis(chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
- Results : The outcomes would also depend on the specific experiment, but could include successful synthesis or modification of other compounds .
Chloroethyl Chloroformate
Bis(chloroethyl) Ether
Ethyl 5-(1-Chloroethyl)-2-methylfuran-3-carboxylate
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1-chloroethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPORBCZAHKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-1,2,4-oxadiazole | |
CAS RN |
1249702-53-1 | |
Record name | 5-(1-chloroethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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